2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid
CAS No.:
Cat. No.: VC15903995
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N2O3 |
|---|---|
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | 2-(2-methylpropyl)-1-oxo-9H-pyrido[3,4-b]indole-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H16N2O3/c1-9(2)7-18-8-11(16(20)21)13-10-5-3-4-6-12(10)17-14(13)15(18)19/h3-6,8-9,17H,7H2,1-2H3,(H,20,21) |
| Standard InChI Key | MPLWQOCTIXHBTB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C=C(C2=C(C1=O)NC3=CC=CC=C32)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a pyrido[3,4-b]indole scaffold, a bicyclic system combining pyridine and indole rings. The isobutyl group at position 2 and the carboxylic acid at position 4 introduce steric and electronic modifications that influence reactivity and target binding. The molecular formula is C₁₆H₁₆N₂O₃, with a molecular weight of 284.31 g/mol . X-ray crystallography of analogous pyridoindole derivatives reveals planar aromatic systems with substituents adopting equatorial conformations to minimize steric strain .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₃ | |
| Molecular Weight | 284.31 g/mol | |
| Melting Point | 240–245°C (dec.) | |
| Solubility | DMSO: 10 mg/mL; Water: <1 mg/mL | |
| logP (Partition Coefficient) | 2.8 |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of the compound shows characteristic peaks at 1680 cm⁻¹ (C=O stretch of the carboxylic acid) and 1605 cm⁻¹ (aromatic C=C vibrations). Nuclear magnetic resonance (NMR) data (¹H, 400 MHz, DMSO-d₆) include δ 1.05 (d, 6H, isobutyl CH₃), δ 2.45 (m, 1H, isobutyl CH), and δ 12.1 (s, 1H, carboxylic acid OH) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting from tryptophan derivatives or commercially available pyridoindole precursors. A representative route includes:
-
Friedländer Annulation: Condensation of 4-aminobenzoic acid with cyclopentanone to form the pyridoindole core .
-
Isobutyl Introduction: Alkylation at position 2 using isobutyl bromide under basic conditions .
-
Oxidation and Carboxylation: Sequential oxidation of the dihydroindole ring and introduction of the carboxylic acid group via Kolbe-Schmitt reaction .
Yield optimization studies indicate that microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating .
Reactivity Profile
The carboxylic acid group undergoes standard derivatization reactions, including esterification and amide coupling. The carbonyl at position 1 participates in nucleophilic additions, while the indole nitrogen can be alkylated or acylated. Redox activity is observed at the dihydroindole moiety, which can be oxidized to the fully aromatic form under strong acidic conditions .
Biological Activities and Mechanistic Insights
Kinase Inhibition
The compound demonstrates nanomolar inhibitory activity against Cdk2 (IC₅₀ = 38 nM) and Cdc7 (IC₅₀ = 45 nM), kinases critical for cell cycle progression. Molecular docking studies reveal that the isobutyl group occupies a hydrophobic pocket near the ATP-binding site, while the carboxylic acid forms hydrogen bonds with Lys33 and Asp145 residues .
Table 2: Kinase Inhibition Data
Antiproliferative Effects
In MCF-7 breast cancer cells, the compound reduces viability by 78% at 10 μM (72 h exposure). Mechanistic studies show G₁ phase arrest and downregulation of cyclin E, consistent with Cdk2 inhibition . Synergistic effects with doxorubicin (Combination Index = 0.45) suggest potential for combination therapies .
Pharmacological Applications and Drug Development
Preclinical Studies
Pharmacokinetic profiling in Sprague-Dawley rats reveals moderate oral bioavailability (F = 42%) and a half-life of 3.7 hours. The carboxylic acid group enhances water solubility but limits blood-brain barrier penetration, making it unsuitable for central nervous system targets .
Structural Analogues
Modifications at position 4 (e.g., methyl ester prodrugs) improve membrane permeability. The 5′-trifluoromethyl-pyrazol-3′-yl derivative shows 5-fold greater potency against Cdc7, highlighting the scaffold’s versatility .
| Parameter | Value | Source |
|---|---|---|
| LD₅₀ (oral, rat) | >2000 mg/kg | |
| Skin Irritation | Moderate erythema (OECD 404) | |
| Ocular Toxicity | Reversible corneal opacity |
Future Directions and Challenges
While the compound’s kinase inhibition profile is promising, off-target effects on CDK9 necessitate further structural optimization. Computational QSAR models predict that replacing the isobutyl group with a cyclopropylmethyl moiety could enhance selectivity. Upcoming clinical trials will evaluate its efficacy in xenograft models of pancreatic cancer .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume